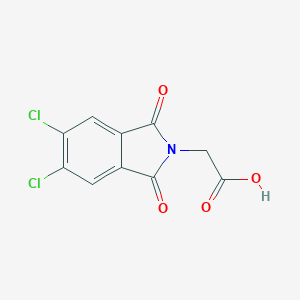

2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO4/c11-6-1-4-5(2-7(6)12)10(17)13(9(4)16)3-8(14)15/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYSAUZLKMKURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=O)N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351873 | |

| Record name | (5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111104-25-7 | |

| Record name | (5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of potassium phthalimide with diethyl bromomalonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to its corresponding amine or other derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of polymers, dyes, and other materials

Mechanism of Action

The mechanism of action of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors.

Biological Activity

2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid (CAS Number: 111104-25-7) is a synthetic compound that belongs to the class of indole derivatives. Known for its diverse biological activities, this compound has been investigated for potential applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorinated isoindoline core structure with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 274.06 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C(C(C=C1Cl)=C2C=C1Cl)N(CC(O)=O)C2=O |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Indole derivatives are known to exhibit a wide range of activities:

Antimicrobial Activity: The compound has demonstrated significant antibacterial and antifungal properties. It targets bacterial cell walls and disrupts cellular processes.

Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | >1000 µg/mL |

| Pseudomonas aeruginosa | 500 µg/mL |

| Candida albicans | 125 µg/mL |

These findings suggest that while the compound is effective against certain Gram-positive bacteria and fungi, its efficacy against Gram-negative bacteria like E. coli is limited.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Breast Cancer Cell Lines: The compound inhibited proliferation at concentrations as low as 10 µM.

- Mechanism: It was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 1: Antimicrobial Efficacy

In a comparative study of several indole derivatives against common pathogens, this compound was highlighted for its potent antifungal activity against Candida albicans. The study noted a significant reduction in fungal viability at MIC values lower than those observed for many standard antifungal agents.

Case Study 2: Cancer Cell Line Analysis

A recent investigation into breast cancer treatment explored the effects of this compound on MCF-7 and MDA-MB-231 cell lines. Results indicated that treatment with the compound led to a marked decrease in cell viability and increased apoptosis rates compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Chlorination vs. Non-Chlorinated Derivatives

Key Compounds

- 2-(1,3-Dioxoisoindolin-2-yl)acetic Acid (): Lacks chlorine substituents.

- 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic Acid : Contains Cl atoms at positions 5 and 4.

Discussion : Chlorination increases electrophilicity, improving interactions with enzyme active sites. The dichloro derivative’s higher melting point (predicted) suggests stronger intermolecular forces, possibly due to halogen bonding .

Side Chain Modifications

Key Compounds

- 3-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)propanoic Acid (R19, ): Propanoic acid chain.

- 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic Acid (NS-1502, ): Phenylpropanoic acid side chain.

| Property | Acetic Acid Derivative | Propanoic Acid (R19) | Phenylpropanoic Acid (NS-1502) |

|---|---|---|---|

| Chain Length | Short (acetic acid) | Longer (propanoic acid) | Bulky (phenylpropanoic acid) |

| Flexibility | High | Moderate | Low (rigid phenyl group) |

| Solubility | Moderate (polar) | Reduced (hydrophobic chain) | Low (aromatic hydrophobicity) |

| Bioactivity | Target-specific | Modified target binding | Enhanced aromatic interactions |

Discussion : Chain elongation (R19) reduces solubility but may improve membrane permeability. The phenyl group in NS-1502 enhances π-π stacking in target binding but compromises solubility .

Hydrogen Bonding and Crystal Packing

Key Compounds

- 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]-acetic Acid (): Additional acetamido group.

- This compound Co-crystals (): Dichloro analog in supramolecular assemblies.

Discussion : The dichloro compound’s crystal lattice is stabilized by Cl-mediated interactions, enabling robust frameworks for cocrystallization in drug formulations .

Acetylcholinesterase Inhibition

Data Tables

Table 1: Structural and Physical Properties

Q & A

Q. What are the standard synthetic routes for 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetic acid?

The compound is typically synthesized via condensation reactions. A common method involves reacting 4,5-dichlorophthalic anhydride with glycine or its derivatives under reflux in acetic acid. For example, β-alanine has been used as a nucleophile to form analogous structures, yielding the target compound after 16 hours of reflux, followed by filtration and drying . Optimization of solvent choice (e.g., acetic acid vs. ethanol) and reaction time can improve yields.

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

Key methods include:

- FT-IR : To confirm carbonyl (C=O) and imide functional groups (peaks ~1700–1780 cm⁻¹) .

- NMR : H and C NMR to resolve aromatic protons (δ 7.0–8.0 ppm) and acetate/imide carbons (δ ~165–175 ppm) .

- HPLC : Purity assessment using reverse-phase columns with UV detection (λ ~254 nm) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺) .

Q. How is the compound’s solubility and stability assessed for formulation in biological assays?

Solubility is tested in polar (DMSO, water) and non-polar solvents (ethanol, acetone) via saturation shake-flask methods. Stability studies involve HPLC monitoring under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Hydrolytic stability of the imide ring is critical, as it may degrade under basic conditions .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

Single-crystal X-ray diffraction (e.g., Oxford Diffraction Xcalibur with CuKα radiation) is used for data collection. SHELXL refines the structure by iteratively adjusting atomic coordinates, displacement parameters, and hydrogen bonding networks. Key steps include:

- Absorption correction (e.g., multi-scan via CrysAlisPRO) .

- Hydrogen atom placement (riding model for C-H, Fourier difference for N-H/O-H) .

- Validation using R-factors and goodness-of-fit (e.g., R₁ < 0.05 for high-resolution data) .

Q. What strategies address contradictions in crystallographic data during refinement?

- Twinned Data : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Disorder : Apply split-site refinement for flexible groups (e.g., methyl rotations) .

- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) to validate intermolecular interactions .

Q. How can derivatives of this compound be designed for anti-inflammatory activity?

- Structural Modification : Introduce substituents at the acetic acid moiety (e.g., amidation with thiazolidinone rings) to enhance bioactivity .

- In Vitro Assays : Measure COX-1/2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage models .

- SAR Analysis : Correlate electronic effects (e.g., Cl substitution) with IC₅₀ values using QSAR models .

Q. What role do π-π interactions and hydrogen bonding play in the compound’s solid-state stability?

Crystal packing analysis reveals:

- π-Stacking : Aromatic rings stack with interplanar distances of 3.3–3.8 Å, stabilizing the lattice .

- N-H···O Bonds : Classical hydrogen bonds (e.g., N-H···O=C, ~2.8 Å) form infinite chains, while weaker C-H···O interactions contribute to 3D stability .

Methodological Considerations

Q. How to optimize synthetic yields for scale-up in academic settings?

- Reagent Ratios : Use a 1.1:1 molar ratio of anhydride to nucleophile to minimize side reactions .

- Workup : Precipitation in ice-cold ethanol improves purity .

- Catalysis : Add catalytic p-TsOH to accelerate imide formation .

Q. What computational tools predict metabolic pathways or toxicity for this compound?

- ADMET Predictors : Use SwissADME or ADMETLab to estimate hepatic clearance and CYP450 interactions.

- In Vitro Models : Microsomal assays (e.g., human liver microsomes) monitor dechlorination or glucuronidation, informed by dichloroacetic acid metabolism studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.